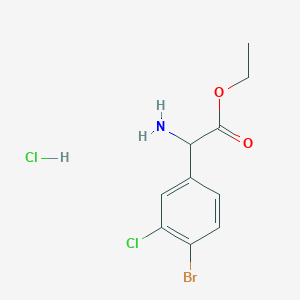

Ethyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride

Description

Ethyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride (CAS: 2137458-84-3) is a halogenated α-amino ester hydrochloride with the molecular formula C₁₀H₁₂BrCl₂NO₂ and a molecular weight of 329.02 g/mol . Its IUPAC name is this compound, and it is characterized by a substituted phenyl ring bearing bromine (Br) at the para position and chlorine (Cl) at the meta position.

The compound’s structural features, including the electron-withdrawing halogens (Br and Cl) and the ethyl ester group, make it a versatile intermediate in pharmaceutical synthesis, particularly in the preparation of amino acid derivatives and bioactive molecules .

Properties

IUPAC Name |

ethyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClNO2.ClH/c1-2-15-10(14)9(13)6-3-4-7(11)8(12)5-6;/h3-5,9H,2,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWIPGCOXPWRCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC(=C(C=C1)Br)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrCl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137458-84-3 | |

| Record name | ethyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride typically involves the reaction of ethyl bromoacetate with 4-bromo-3-chloroaniline in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of the aniline attacks the carbonyl carbon of the ethyl bromoacetate, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenylacetate derivatives depending on the substituent introduced.

Scientific Research Applications

Organic Synthesis

Ethyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride serves as an important intermediate in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, making it valuable for synthesizing other compounds. The chlorophenyl group enhances its lipophilicity, which can affect its reactivity and interaction with biological targets .

Potential Anticonvulsant Activity

Preliminary studies suggest that compounds with similar structural characteristics may exhibit anticonvulsant properties. This compound could potentially interact with neurotransmitter receptors, although definitive studies are needed to elucidate its pharmacodynamics and pharmacokinetics fully .

Structure-Activity Relationship (SAR) Studies

Research into the structure-activity relationship of related compounds indicates that modifications at specific positions on the phenyl ring can significantly influence biological activity. For instance, para-halogen substitutions have been linked to enhanced activity in certain models of anticonvulsant action . Such findings highlight the importance of this compound as a candidate for further pharmacological exploration.

Anticancer Properties

Recent studies have explored the potential of similar compounds in cancer treatment. For example, modifications of related structures have shown promise in inhibiting cancer cell migration and invasion, suggesting that this compound may also possess anticancer properties worth investigating further .

Viral Inhibition

In vitro studies on structurally related compounds have demonstrated the ability to inhibit viral replication and protect against infections such as Middle East respiratory syndrome coronavirus (MERS-CoV). These findings suggest a potential avenue for research into the antiviral properties of this compound .

Data Table: Comparative Analysis of Related Compounds

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a broader class of α-amino ester hydrochlorides, which are differentiated by substituents on the aromatic ring, ester groups (ethyl vs. methyl), and heterocyclic systems. Below is a comparative analysis of key analogs:

Impact of Substituents on Physicochemical Properties

- Aromatic vs. Heterocyclic Systems : Pyridine-containing analogs (e.g., ) exhibit altered electronic properties due to the nitrogen atom, influencing hydrogen bonding and bioavailability.

- Steric Effects : The β-hydroxy group in introduces steric hindrance, which may affect binding interactions in biological targets compared to the planar structure of the target compound.

Research Implications

The structural diversity of α-amino ester hydrochlorides allows for tailored modifications to optimize drug-like properties. For instance:

Biological Activity

Ethyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride is a compound of significant interest in pharmaceutical and biological research due to its potential therapeutic applications. This article presents a detailed overview of its biological activity, including mechanisms of action, antimicrobial properties, and relevant case studies.

- Molecular Formula : C10H12BrCl2NO2

- Molecular Weight : 329.02 g/mol

- IUPAC Name : Ethyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate; hydrochloride

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory effects. Its dual halogen substitutions (bromine and chlorine) on the aromatic ring enhance its reactivity and ability to interact with biological targets, making it a valuable compound for further research.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against a range of bacterial and fungal strains. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against various pathogens:

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.0048 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

These results indicate that the compound exhibits strong activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .

Case Studies and Research Findings

Comparison with Similar Compounds

This compound can be compared to structurally similar compounds:

| Compound | Key Differences |

|---|---|

| Ethyl 2-amino-2-(4-chlorophenyl)acetate | Lacks bromine substituent |

| Ethyl 2-amino-2-(4-bromo-phenyl)acetate | Lacks chlorine substituent |

| Ethyl 2-amino-2-(3-chlorophenyl)acetate | Chlorine at different position |

The unique combination of bromine and chlorine in this compound enhances its biological activity compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride, and what critical parameters govern yield optimization?

- Answer : The synthesis typically involves multi-step reactions, including condensation, reduction, and salt formation. For example, analogous compounds are synthesized via acylation of substituted phenylacetic acid derivatives followed by amination and HCl salt formation under controlled pH (1.5–2.0) . Key parameters include solvent selection (e.g., THF or DMF for solubility), reaction temperature (0–5°C for sensitive intermediates), and stoichiometric ratios of bromo-chloro precursors to avoid side reactions .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?

- Answer : Nuclear Magnetic Resonance (NMR) is critical for verifying the aromatic substitution pattern (e.g., ¹H NMR: δ 7.2–7.8 ppm for bromo/chloro-phenyl protons) and ester/amine functionality (δ 4.1–4.3 ppm for ethyl ester, δ 3.1 ppm for NH₂). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 346.95 for C₁₀H₁₀BrClNO₂·HCl), while IR identifies hydrochloride salt formation (N–H stretch ~2500 cm⁻¹) .

Q. What are common impurities observed during synthesis, and how can they be mitigated?

- Answer : Major impurities include unreacted 4-bromo-3-chlorophenylacetic acid (due to incomplete esterification) and dehalogenated byproducts (from harsh reaction conditions). Reverse-phase HPLC with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water + 0.1% TFA) resolves these impurities. Recrystallization in ethanol/water mixtures improves purity (>98%) .

Advanced Research Questions

Q. How can researchers optimize the acylation step to minimize racemization of the chiral amine center?

- Answer : Racemization occurs under basic or high-temperature conditions. Use low-temperature (<0°C) acylation with coupling agents like HATU or DCC in dichloromethane, and avoid prolonged stirring. Chiral HPLC (e.g., Chiralpak AD-H column) monitors enantiomeric excess (>99% ee) .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

- Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) often arise from assay conditions (e.g., bacterial strain variability) or impurities. Validate findings using orthogonal assays (e.g., MIC testing vs. time-kill kinetics) and ensure compound purity via LC-MS. Structural analogs with propanoate instead of acetate chains (e.g., Ethyl 2-amino-3-(4-bromophenyl)propanoate) show altered membrane permeability, explaining divergent activities .

Q. How does the substitution pattern on the phenyl ring influence reactivity in cross-coupling reactions?

- Answer : The 4-bromo-3-chloro substitution directs Suzuki-Miyaura coupling to the bromine site (C4), leaving the chlorine (C3) inert. DFT calculations suggest the bromine’s lower electronegativity increases oxidative addition efficiency with Pd catalysts. For example, coupling with 4-fluorophenylboronic acid yields 4-fluoro-3-chloro derivatives, useful in SAR studies .

Q. What computational methods predict the compound’s pharmacokinetic properties, and how do they align with experimental data?

- Answer : Molecular dynamics simulations (e.g., Desmond) model blood-brain barrier permeability (logBB < -1.0, indicating poor CNS penetration). ADMET predictors (e.g., SwissADME) estimate moderate hepatic clearance (t₁/₂ ~3.5 h), consistent with in vitro microsomal stability assays (rat liver S9 fractions). Discrepancies arise from protein binding (>90% in plasma), requiring experimental validation .

Methodological Considerations

- Structural Analog Analysis : Compare analogs like Ethyl 2-amino-2-(4-bromophenyl)acetate (lacking 3-Cl) to assess halogen effects on bioactivity and solubility .

- Reaction Scalability : Pilot-scale synthesis (50 g+) requires optimizing exothermic steps (e.g., HCl salt formation) using jacketed reactors with precise temperature control .

- Data Reproducibility : Document solvent lot variability (e.g., THF stabilizers) and use internal standards (e.g., deuterated analogs) in NMR to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.